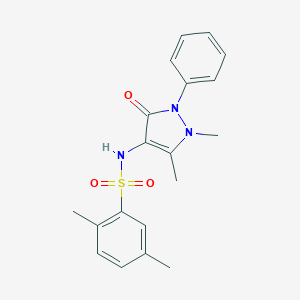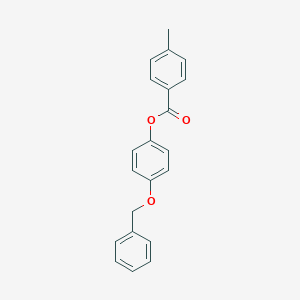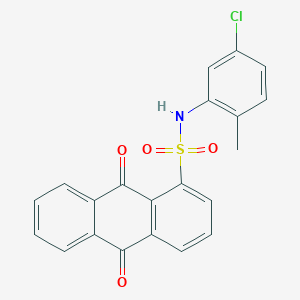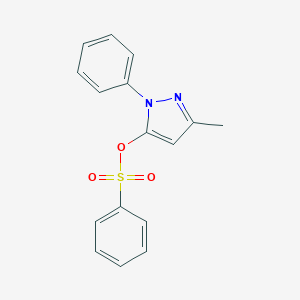![molecular formula C21H23NO3S B281706 4-isopropyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281706.png)
4-isopropyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-isopropyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide, also known as TDBF-IP, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been found to possess a wide range of biological activities. In
Mechanism of Action
The mechanism of action of 4-isopropyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune responses and inflammation. This compound has been shown to inhibit the activation of NF-κB and the subsequent production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, this compound has also been found to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. This makes this compound a potential candidate for the development of anti-cancer drugs. This compound has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-isopropyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is its versatility. It can be easily synthesized in the laboratory and has a wide range of potential therapeutic applications. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 4-isopropyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Another area of research is the identification of the specific molecular targets of this compound and the elucidation of its mechanism of action. Finally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Its anti-inflammatory properties, inhibition of cancer cell growth, and neuroprotective effects make it a versatile compound for research. However, further studies are needed to fully understand its mechanism of action and to develop this compound analogs with improved solubility and bioavailability.
Synthesis Methods
The synthesis of 4-isopropyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves the reaction of 2,3-dihydrobenzofuran with isopropylamine and benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
4-isopropyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in vitro and in vivo. This makes this compound a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Properties
Molecular Formula |
C21H23NO3S |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
4-propan-2-yl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H23NO3S/c1-14(2)15-7-10-17(11-8-15)26(23,24)22-16-9-12-21-19(13-16)18-5-3-4-6-20(18)25-21/h7-14,22H,3-6H2,1-2H3 |
InChI Key |
MKJFPOGTSJGYOB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CCCC4 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethoxy-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281624.png)
![4-methyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281625.png)
![2,4,6-trimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281627.png)

![4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B281637.png)
![4-{[(4-Bromophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B281639.png)





![8-Quinolinyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B281657.png)
![Ethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281658.png)
![1-ethyl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281660.png)
